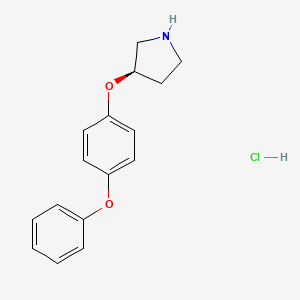
(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩は、そのユニークな構造と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、2つのフェノキシ基で置換されたピロリジン環を特徴としており、研究および産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩の合成は、通常、置換、アシル化、環化、および酸性化反応を含む複数のステップを伴います最後のステップは、化合物の安定性と溶解性を高めるために、塩酸塩の形成を伴います .
工業生産方法
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩の工業生産では、通常、同様の合成経路が採用されますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために設計されており、連続フロー反応器や自動精製システムなどの高度な技術を利用して、一貫した品質を確保しています。
化学反応の分析
反応の種類
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、ヒドロキシル基やカルボニル基などの官能基を導入するために酸化できます。
還元: 還元反応は、フェノキシ基またはピロリジン環を修飾するために使用できます。
置換: フェノキシ基は、他の官能基で置換して、異なる特性を持つ誘導体を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アルキルハライドまたはアシルクロライドなどの試薬が、塩基性または酸性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はフェノールまたはキノン誘導体を生成する可能性がありますが、置換反応は、幅広い官能化ピロリジン化合物を生成する可能性があります .
科学研究への応用
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩は、科学研究でいくつかの用途があります。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進んでいます。
科学的研究の応用
®-3-(4-Phenoxyphenoxy)pyrrolidine HCl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩の作用機序は、特定の分子標的や経路との相互作用を伴います。フェノキシ基は、標的タンパク質や酵素に結合し、その活性を調節する上で重要な役割を果たします。 この相互作用は、微生物の増殖阻害や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
(R)-1-(4-フェノキシフェノキシ)-2-プロパノール: フェノキシ基を有する別の化合物で、同様の研究用途に使用されています。
2-(4-フェノキシフェノキシ)プロピオン酸誘導体: これらの化合物もフェノキシ基を特徴とし、除草活性について研究されています.
ユニークさ
(R)-3-(4-フェノキシフェノキシ)ピロリジン塩酸塩は、他のフェノキシ置換化合物とは異なる化学的および生物学的特性を提供する、ユニークなピロリジン環構造によって際立っています。
特性
分子式 |
C16H18ClNO2 |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
(3R)-3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1 |
InChIキー |
DZKGJJYPXXSRJE-PKLMIRHRSA-N |
異性体SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
正規SMILES |
C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
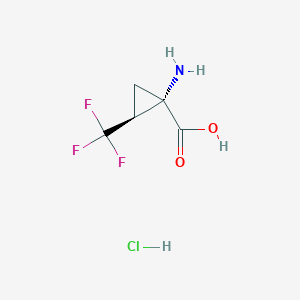
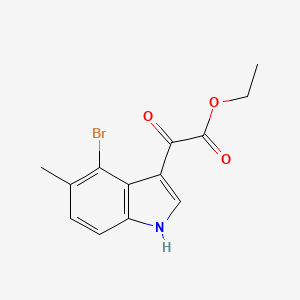
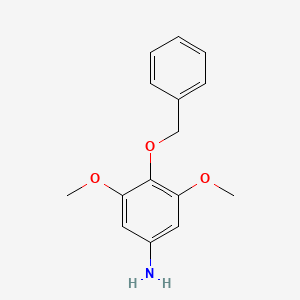
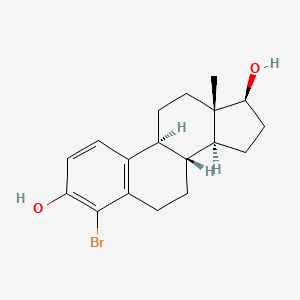
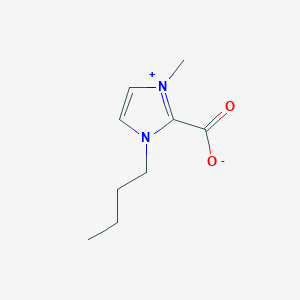


![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
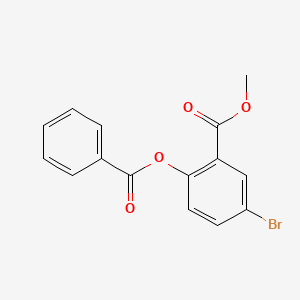
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)


